molecular formula C11H18ClN5S B1676547 Mezilamine CAS No. 50335-55-2

Mezilamine

Numéro de catalogue: B1676547
Numéro CAS: 50335-55-2
Poids moléculaire: 287.81 g/mol
Clé InChI: ITYXRJDDBZMFAY-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Analyse Des Réactions Chimiques

Types de réactions

La mézilamine subit diverses réactions chimiques, notamment :

Réactifs et conditions courants

Principaux produits

Les principaux produits formés à partir de ces réactions comprennent les quinones, les amines et les dérivés substitués de la mézilamine .

Applications de recherche scientifique

La mézilamine a une large gamme d'applications de recherche scientifique :

Mécanisme d'action

Le mécanisme d'action exact de la mézilamine n'est pas entièrement compris. On pense qu'elle exerce ses effets par une action anti-inflammatoire locale sur les cellules épithéliales du côlon . La mézilamine module les médiateurs chimiques locaux de la réponse inflammatoire, en particulier les leucotriènes, et est également considérée comme un piégeur de radicaux libres .

Applications De Recherche Scientifique

Ulcerative Colitis Treatment

Mezilamine is extensively utilized in managing ulcerative colitis (UC). Clinical studies have demonstrated its efficacy in inducing and maintaining remission. A meta-analysis indicated that mesalamine formulations yield clinical response rates between 60% to 70% and remission rates of 40% to 70% within 6 to 8 weeks of treatment .

Table 1: Efficacy of Mesalamine Formulations in UC

FormulationDosageClinical Response RateRemission RateMucosal Healing Rate
Lialda2.4 g/day68%65.9%32%
Asacol2.4 g/dayNot specifiedNot specified80% (at 4.8 g/day)
Pentasa4 g/dayNot specifiedNot specified44%
Apriso3 g/dayNot specified66%Not specified

Crohn's Disease Management

This compound has also been evaluated for its role in treating Crohn's disease. High-dose mesalamine has shown potential in inducing remission in patients with mild to moderate active Crohn's disease . However, comparative studies with other treatments such as budesonide revealed no significant differences in efficacy .

Safety and Adverse Effects

Research has focused on the safety profile of this compound, particularly concerning renal function. A case report highlighted a patient experiencing kidney-related adverse effects after mesalamine treatment, underscoring the need for monitoring . Additionally, a study assessed mesalamine's safety on human nasoepithelial cells, finding it non-cytotoxic at concentrations below 50 mM .

Case Study: Dual Therapy in UC

A notable case involved a patient prescribed both Delzicol (mesalamine capsules) and Canasa (mesalamine suppositories) for acute ulcerative colitis management. This dual approach aimed to enhance therapeutic outcomes by targeting different sections of the colon . The patient reported significant symptom relief, indicating the effectiveness of localized treatment strategies.

Case Study: Mesalazine-Induced Kidney Injury

In another case, a young patient developed kidney issues after receiving mesalazine for UC relapse. This case emphasizes the importance of vigilance in monitoring renal function during treatment with this compound derivatives .

Activité Biologique

Mezilamine, a derivative of mesalazine (5-aminosalicylic acid), is primarily recognized for its role in treating inflammatory bowel diseases (IBD) such as ulcerative colitis (UC) and Crohn's disease. Its biological activity is characterized by anti-inflammatory effects, modulation of immune responses, and potential cytotoxic properties against certain cell types. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

This compound operates through several mechanisms:

  • Inhibition of Nuclear Factor kappa B (NF-κB) : this compound inhibits NF-κB signaling pathways, which are crucial for the expression of pro-inflammatory cytokines and chemokines .
  • Scavenging of Reactive Oxygen Species (ROS) : The compound acts as a potent antioxidant, reducing oxidative stress in intestinal tissues .
  • Inhibition of Cyclooxygenases : this compound inhibits cyclooxygenase enzymes involved in prostaglandin synthesis, contributing to its anti-inflammatory effects .

Pharmacokinetics and Bioavailability

The bioavailability of this compound can be significantly enhanced through novel drug delivery systems. Research has demonstrated that using PAMAM (poly(amidoamine)) dendrimers as carriers can improve the cellular uptake and therapeutic efficacy of this compound. This approach allows for higher concentrations of the drug to be delivered to intestinal epithelial cells while bypassing the need for specific membrane transporters .

Clinical Efficacy

Clinical studies have shown that various formulations of mesalamine, including this compound, are effective in inducing clinical response and remission in patients with active UC. The following table summarizes findings from randomized controlled trials (RCTs):

Formulation Endpoint Response Rate
Lialda®Clinical remission (UCDAI ≤1)32% complete mucosal healing at 8 weeks
Asacol®Mucosal healing80% healing on 4.8 g/day at 6 weeks
Pentasa®Clinical remission44% at 2 g/day; 48% at 4 g/day at 8 weeks
Apriso®/Salofalk®Clinical remission66% at 3 g daily after 8 weeks

These studies indicate that this compound formulations can achieve clinical response rates between 60-70% and remission rates ranging from 40-70% within a treatment period of 6-8 weeks .

Case Studies

  • Pediatric Patients : A randomized study involving pediatric patients aged 5-17 years demonstrated that multimatrix mesalamine provided a favorable benefit-risk profile, with significant clinical responses observed across different dosing groups .
  • Long-term Outcomes : A real-world analysis indicated that mesalamine not only improved mucosal healing but also reduced the risk of colorectal cancer in patients with IBD, highlighting its long-term benefits beyond immediate symptom relief .

Safety Profile

Despite its efficacy, this compound is associated with certain side effects such as myelosuppression and gastrointestinal disturbances. A recent study indicated an increased risk of acute pancreatitis compared to sulfasalazine, emphasizing the need for careful monitoring during treatment .

Propriétés

Numéro CAS

50335-55-2

Formule moléculaire

C11H18ClN5S

Poids moléculaire

287.81 g/mol

Nom IUPAC

4-chloro-N-methyl-6-(4-methylpiperazin-1-yl)-5-methylsulfanylpyrimidin-2-amine

InChI

InChI=1S/C11H18ClN5S/c1-13-11-14-9(12)8(18-3)10(15-11)17-6-4-16(2)5-7-17/h4-7H2,1-3H3,(H,13,14,15)

Clé InChI

ITYXRJDDBZMFAY-UHFFFAOYSA-N

SMILES

CNC1=NC(=C(C(=N1)Cl)SC)N2CCN(CC2)C

SMILES canonique

CNC1=NC(=C(C(=N1)Cl)SC)N2CCN(CC2)C

Apparence

Solid powder

Key on ui other cas no.

50335-55-2

Pureté

>98% (or refer to the Certificate of Analysis)

Numéros CAS associés

74039-21-7 (unspecified hydrochloride)

Durée de conservation

>2 years if stored properly

Solubilité

Soluble in DMSO

Stockage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonymes

2-methylamino-4-N-methylpiperazino-5-thiomethyl-6-chloropyrimidine
mezilamine
mezilamine monohydrochloride
O 6553

Origine du produit

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Mezilamine
Reactant of Route 2
Mezilamine
Reactant of Route 3
Reactant of Route 3
Mezilamine
Reactant of Route 4
Reactant of Route 4
Mezilamine
Reactant of Route 5
Mezilamine
Reactant of Route 6
Mezilamine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.